molecular formula C22H21N3O2 B14187741 3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B14187741
M. Wt: 359.4 g/mol
InChI Key: VKGVEOUWBHNQGI-UHFFFAOYSA-N
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Description

3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with benzyl, methyl, and propyl substituents, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrimidoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to interact with DNA and other molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C22H21N3O2/c1-3-9-18-23-21-19(20(26)16-12-7-8-13-17(16)24(21)2)22(27)25(18)14-15-10-5-4-6-11-15/h4-8,10-13H,3,9,14H2,1-2H3

InChI Key

VKGVEOUWBHNQGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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